

Application Notes and Protocols: PF-06446846

Solubility and Stability in DMSO

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Compound of Interest

Compound Name: PF-06446846

Cat. No.: B609984

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Introduction

PF-06446846 is a potent and selective small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3][4] It acts by inducing ribosome stalling during the synthesis of PCSK9, thereby reducing its levels and subsequently increasing the abundance of low-density lipoprotein receptors (LDLR) on the cell surface, which enhances the clearance of low-density lipoprotein cholesterol (LDL-C).[3] This mechanism of action makes **PF-06446846** a valuable tool for research in cardiovascular diseases and cholesterol metabolism.[3] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of **PF-06446846** solutions. Dimethyl sulfoxide (DMSO) is a common solvent for this compound. These application notes provide detailed information on the solubility and stability of **PF-06446846** in DMSO, along with protocols for its preparation and storage.

Data Presentation

Solubility of PF-06446846 in DMSO

The solubility of **PF-06446846** in DMSO can vary between different forms of the compound (e.g., free base vs. hydrochloride salt) and can be influenced by factors such as the purity of the compound, the water content of the DMSO, and the temperature.[5] It is crucial to use fresh, anhydrous DMSO for optimal solubility.[5]

Compound Form	Concentration (mg/mL)	Molar Concentration (mM)	Notes
PF-06446846	87	200.51	Use fresh DMSO as moisture can reduce solubility.[5][6]
PF-06446846 hydrochloride	100	212.61	Warming to 60°C and ultrasonication can aid dissolution.[2]
PF-06446846 hydrochloride	250	531.52	Warming to 37°C and ultrasonication can aid dissolution.[1][4]

Stability and Storage of PF-06446846 in DMSO

Proper storage of **PF-06446846** stock solutions in DMSO is critical to maintain its biological activity and ensure the reproducibility of experimental results. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5]

Storage Temperature	Duration	Recommendations
-20°C	Up to 1 month[5] to 1 year[2]	Store in tightly sealed vials to prevent moisture absorption.[2]
-80°C	Up to 1 year[5] to 2 years[2]	Preferred for long-term storage to ensure maximum stability.[2]

Experimental Protocols

Protocol 1: Preparation of a PF-06446846 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **PF-06446846** hydrochloride (MW: 470.35 g/mol) in DMSO.

Materials:

- **PF-06446846** hydrochloride powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block
- Ultrasonic bath

Procedure:

- Equilibrate the **PF-06446846** hydrochloride powder and anhydrous DMSO to room temperature.
- Weigh out the desired amount of **PF-06446846** hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.70 mg.
- Add the appropriate volume of DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO to 4.70 mg of the compound.
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If the compound is not fully dissolved, warm the solution to 37°C for 5-10 minutes.^{[1][4]}
- For enhanced solubility, place the tube in an ultrasonic bath for 5-10 minutes.^{[1][4]}
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
- Store the aliquots at -20°C or -80°C as recommended in the stability table.

Protocol 2: Assessment of PF-06446846 Solubility in DMSO

This protocol outlines a general method to determine the solubility of **PF-06446846** in DMSO.

Materials:

- **PF-06446846**
- Anhydrous DMSO
- Analytical balance
- Vortex mixer
- Thermostatic shaker
- High-Performance Liquid Chromatography (HPLC) system

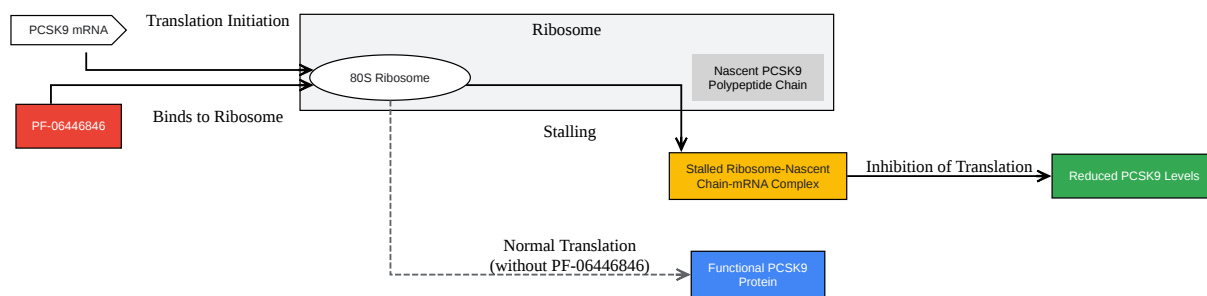
Procedure:

- Prepare a series of saturated solutions by adding an excess amount of **PF-06446846** to a known volume of DMSO in several vials.
- Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).
- Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, carefully centrifuge the vials to pellet the undissolved solid.
- Collect a precise aliquot from the supernatant of each vial, ensuring no solid material is transferred.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

- Analyze the diluted samples by a validated HPLC method to determine the concentration of **PF-06446846**.
- The average concentration from the replicate samples represents the solubility of **PF-06446846** in DMSO at the specified temperature.

Visualizations

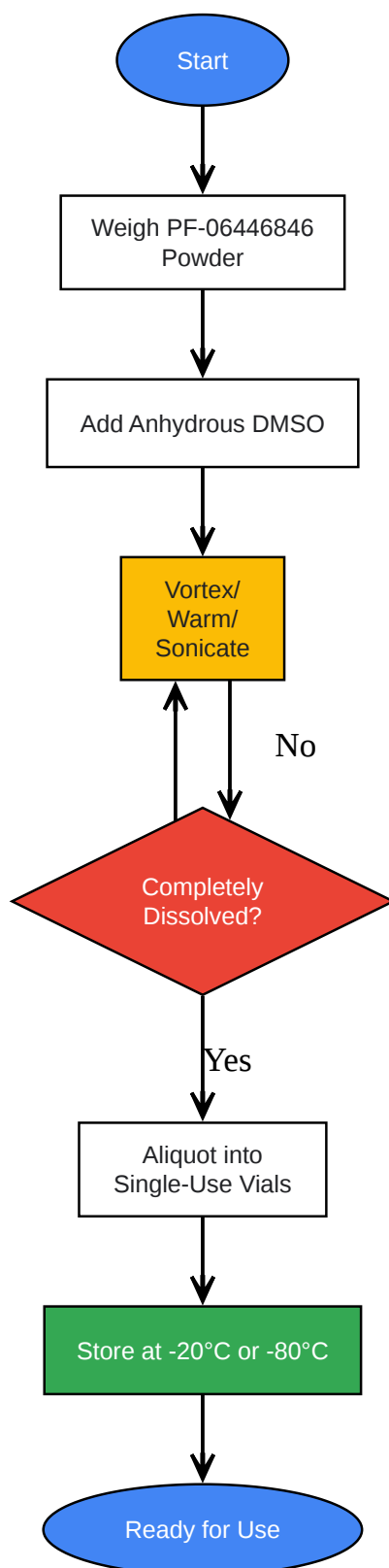
Mechanism of Action: PF-06446846 Inhibition of PCSK9 Translation



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Caption: Mechanism of **PF-06446846** action on PCSK9 translation.

Experimental Workflow: Preparing and Storing PF-06446846 in DMSO



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Caption: Workflow for preparing and storing **PF-06446846** DMSO solutions.

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